molecular formula C13H11ClO B6363742 4-(3-Chloro-2-methylphenyl)phenol, 95% CAS No. 1181320-98-8

4-(3-Chloro-2-methylphenyl)phenol, 95%

Cat. No. B6363742
M. Wt: 218.68 g/mol
InChI Key: JBZTVWYBAFGPDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(3-Chloro-2-methylphenyl)phenol, 95% (4-CMPP) is an aromatic compound belonging to the phenol class of organic compounds. It is a white crystalline solid with a molecular formula of C9H9ClO and a molecular weight of 166.6 g/mol. 4-CMPP is a versatile compound with a wide range of applications in scientific research and laboratory experiments. It has been used in various studies to investigate its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for 4-(3-Chloro-2-methylphenyl)phenol, 95% involves the reaction of 3-chloro-2-methylphenol with phenol in the presence of a catalyst.

Starting Materials
3-chloro-2-methylphenol, phenol, catalyst

Reaction
Mix 3-chloro-2-methylphenol and phenol in a 1:1 molar ratio in a reaction vessel., Add a catalyst, such as sulfuric acid or hydrochloric acid, to the reaction mixture., Heat the reaction mixture to a temperature of 100-120°C and stir for several hours., Cool the reaction mixture and filter the resulting solid product., Wash the solid product with water and dry it under vacuum to obtain 4-(3-Chloro-2-methylphenyl)phenol, 95%.

Scientific Research Applications

4-(3-Chloro-2-methylphenyl)phenol, 95% has been used in a wide range of scientific research applications, including studies on the structure and reactivity of organic compounds, the mechanism of action of drugs, and the biochemical and physiological effects of drugs. It has also been used in the synthesis of other aromatic compounds, such as 4-chloro-3-methylphenol and 4-chloro-2-methylphenol.

Mechanism Of Action

The mechanism of action of 4-(3-Chloro-2-methylphenyl)phenol, 95% is not well understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation, pain, and fever.

Biochemical And Physiological Effects

The biochemical and physiological effects of 4-(3-Chloro-2-methylphenyl)phenol, 95% are not well understood. However, it has been shown to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the synthesis of prostaglandins. Inhibition of COX-2 can lead to reduced inflammation, pain, and fever. Additionally, 4-(3-Chloro-2-methylphenyl)phenol, 95% has been shown to have antioxidant and anti-inflammatory properties.

Advantages And Limitations For Lab Experiments

4-(3-Chloro-2-methylphenyl)phenol, 95% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and it is easy to synthesize and purify. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, 4-(3-Chloro-2-methylphenyl)phenol, 95% has some limitations for use in laboratory experiments. It is a relatively toxic compound, and it can be difficult to work with in large quantities.

Future Directions

The potential applications of 4-(3-Chloro-2-methylphenyl)phenol, 95% are vast and varied. Potential future directions for research include further exploration of its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Additionally, further research into its synthesis method and potential modifications to improve its stability and efficacy could be beneficial. Additionally, further research into its potential applications in drug delivery systems and other medical applications could prove beneficial. Finally, further research into its potential environmental applications, such as its use as an herbicide or pesticide, could prove beneficial.

properties

IUPAC Name

4-(3-chloro-2-methylphenyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11ClO/c1-9-12(3-2-4-13(9)14)10-5-7-11(15)8-6-10/h2-8,15H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBZTVWYBAFGPDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90680719
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(3-Chloro-2-methylphenyl)phenol

CAS RN

1181320-98-8
Record name 3'-Chloro-2'-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90680719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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